molecular formula C20H19N3O5 B2915028 2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid CAS No. 956612-11-6

2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid

Cat. No.: B2915028
CAS No.: 956612-11-6
M. Wt: 381.388
InChI Key: AVMRHYSCDIGTQJ-UHFFFAOYSA-N
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Description

2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid is a recognized and potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its primary research value lies in the investigation of metabolic disorders, where AMPK activation presents a promising therapeutic strategy. Studies have demonstrated that this compound effectively activates AMPK, leading to increased glucose uptake in skeletal muscle cells, a key mechanism for improving glycemic control. Research utilizing this activator has been pivotal in elucidating AMPK's role in enhancing insulin sensitivity and mitigating hyperglycemia, making it a valuable tool for type 2 diabetes research. Furthermore, its action promotes fatty acid oxidation and helps to reduce hepatic lipid accumulation, positioning it as a compound of significant interest for studying non-alcoholic fatty liver disease (NAFLD) and related conditions. By providing a reliable means to modulate the AMPK pathway, this activator enables researchers to dissect the complex signaling networks involved in energy metabolism and to explore potential interventions for obesity, diabetes, and associated metabolic syndromes.

Properties

IUPAC Name

2-[[4-(3,4-dimethoxyphenyl)-2-methylpyrazol-3-yl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-23-18(22-19(24)13-6-4-5-7-14(13)20(25)26)15(11-21-23)12-8-9-16(27-2)17(10-12)28-3/h4-11H,1-3H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMRHYSCDIGTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid , also known by its IUPAC name, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O5C_{20}H_{19}N_{3}O_{5}, with a molecular weight of 375.38 g/mol. The structure features a pyrazole ring substituted with a dimethoxyphenyl group and a benzenecarboxylic acid moiety, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have indicated that compounds containing pyrazole structures exhibit various biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Research indicates that these compounds can induce apoptosis and inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory properties, which are common among similar pyrazole derivatives. This activity may be mediated through the inhibition of cyclooxygenase enzymes or other inflammatory pathways .
  • Antibacterial and Antiviral Properties : Some studies have noted that pyrazole derivatives can exhibit antibacterial and antiviral activities, although specific data on this compound's efficacy in these areas remains limited .

Anticancer Studies

A significant focus has been on the anticancer properties of pyrazole derivatives. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of MDA-MB-231 cells at concentrations as low as 1 μM. The compound enhanced caspase-3 activity, indicating its role in apoptosis induction .

Mechanistic Insights

Molecular docking studies have provided insights into the compound's mechanism of action:

  • Binding Affinity : Docking simulations with human prostaglandin reductase (PTGR2) suggest that the compound may inhibit this enzyme, which plays a crucial role in inflammatory responses .

Data Table: Biological Activities Summary

Biological ActivityObservationsReference
AnticancerInduces apoptosis in MDA-MB-231 cells
Anti-inflammatoryPotential inhibition of cyclooxygenase
AntibacterialLimited data; further research needed
AntiviralPreliminary findings suggest activity

Case Studies

One notable study involved the synthesis and evaluation of various pyrazole derivatives, including our compound. The results indicated significant anticancer activity across several tested cell lines, reinforcing the potential therapeutic applications of pyrazole-based compounds in oncology .

Comparison with Similar Compounds

Antiandrogenic Curcumin Analogues (Bis-3,4-dimethoxyphenyl Derivatives)

Example Compound : Bis(3,4-dimethoxyphenyl)-1,3-propanedione (Compound 39 in )

  • Structural Similarities : Both compounds share the 3,4-dimethoxyphenyl group, which is critical for antiandrogenic activity in curcumin analogues.
  • Key Differences: The target compound has a single 3,4-dimethoxyphenyl group attached to a pyrazole core, whereas curcumin analogues (e.g., Compound 39) feature two such groups in a symmetric β-diketone scaffold.
  • Biological Activity :
    • Curcumin analogues exhibit potent antiandrogenic activity (superior to hydroxyflutamide) due to coplanar β-diketone moieties and intramolecular symmetry. The target compound’s single aromatic group and lack of a β-diketone may reduce antiandrogenic efficacy but improve solubility .

Kinase Inhibitors with Pyrazole Scaffolds

Example Compounds :

  • GDC-0032 (PI3K inhibitor, ) : Features a benzoxepin core with pyrazole and triazole substituents.
  • AZD4205 (JAK1 inhibitor, ) : Contains a pyrazole linked to a methoxyphenyl group and a piperazine moiety.
  • Structural Similarities : All three compounds utilize substituted pyrazole rings for target binding.
  • Key Differences :
    • The target compound lacks the sulfonamide (GDC-0032) or piperazine (AZD4205) groups critical for kinase inhibition.
    • The carboxylic acid in the target compound contrasts with the lipophilic substituents (e.g., trifluoromethyl in GDC-0032) common in kinase inhibitors, suggesting lower cell permeability but better aqueous solubility.
  • Biological Activity :
    • Kinase inhibitors prioritize lipophilic groups for membrane penetration and ATP-binding pocket interactions. The target compound’s hydrophilic carboxylic acid may limit kinase activity but enhance suitability for extracellular targets .

Photoacid Generators with 3,4-Dimethoxyphenyl Groups

Example Compound : 2-[4-(3,4-Dimethoxyphenyl)-1,3-butadienyl]benzothiazole (DB in )

  • Structural Similarities : Both compounds incorporate 3,4-dimethoxyphenyl groups, which stabilize protonated forms in acidic environments.
  • Functional Insight :
    • The 3,4-dimethoxy groups in DB facilitate bathochromic shifts upon protonation, indicating their utility in modulating electronic properties. This property may also influence the target compound’s interaction with biological targets .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Target/Activity Solubility/LogP Reference
Target Compound Pyrazole-benzoic acid 3,4-Dimethoxyphenyl, carboxylic acid Potential enzyme/receptor modulator High hydrophilicity
Bis(3,4-dimethoxyphenyl)-1,3-propanedione β-Diketone Two 3,4-dimethoxyphenyl groups Androgen receptor antagonist Moderate lipophilicity
GDC-0032 (PI3K inhibitor) Benzoxepin Trifluoromethyl, triazole PI3K/AKT/mTOR pathway inhibition High lipophilicity
DB (Photoacid sensor) Benzothiazole 3,4-Dimethoxyphenyl, butadienyl Photoacid generation sensor Moderate solubility

Research Findings and Implications

  • Role of 3,4-Dimethoxyphenyl Groups: This substituent enhances electron donation and stabilizes charge transfer interactions, critical in both therapeutic (e.g., antiandrogenic activity) and non-therapeutic (e.g., photoacid generation) contexts .
  • Impact of Carboxylic Acid : The hydrophilic carboxylic acid in the target compound differentiates it from kinase inhibitors and curcumin analogues, suggesting unique pharmacokinetic profiles and target selectivity.
  • Synthetic Considerations: The aminocarbonyl linker in the target compound may offer synthetic versatility for derivatization, as seen in kinase inhibitor optimizations (e.g., PF-06459988 in ) .

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